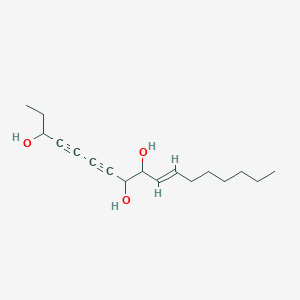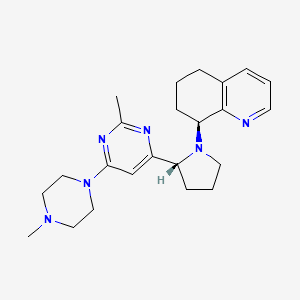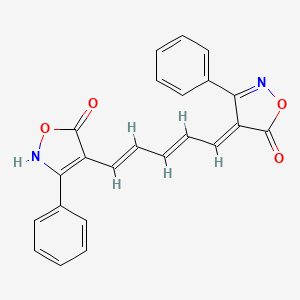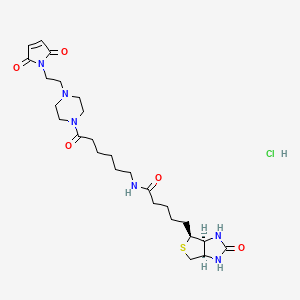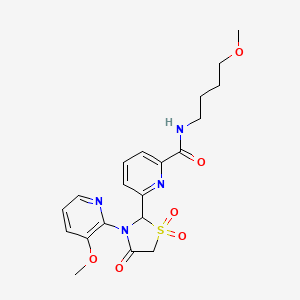
RNase L-IN-1 (trihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RNase L-IN-1 (trihydrochloride) is a chemical compound known for its role as an inhibitor of ribonuclease L (RNase L). Ribonuclease L is an enzyme that degrades RNA to prevent viral replication and mediates innate immune responses and inflammation . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in antiviral treatments and immune response modulation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of RNase L-IN-1 (trihydrochloride) involves the rational design and evaluation of specific chemical structures. One such method includes the use of 2-((pyrrol-2-yl)methylene)thiophen-4-ones as RNase L inhibitors . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of RNase L-IN-1 (trihydrochloride) requires stringent quality control measures to maintain high purity levels (greater than 99%). The compound is usually stored at 4°C in sealed containers to prevent moisture contamination . Large-scale production involves the use of advanced chemical synthesis techniques and equipment to ensure consistency and efficiency.
化学反应分析
Types of Reactions: RNase L-IN-1 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its inhibitory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving RNase L-IN-1 (trihydrochloride) include organic solvents, catalysts, and specific reactants that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products: The major products formed from these reactions are typically modified versions of RNase L-IN-1 (trihydrochlor
属性
分子式 |
C27H38Cl3FN6O3S |
|---|---|
分子量 |
652.0 g/mol |
IUPAC 名称 |
5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;trihydrochloride |
InChI |
InChI=1S/C27H35FN6O3S.3ClH/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19;;;/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36);3*1H/b21-15+,33-27?;;; |
InChI 键 |
DQRHHNTUBHYOBP-XRRPWJDQSA-N |
手性 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



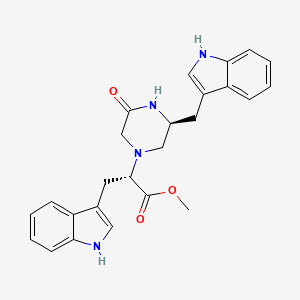

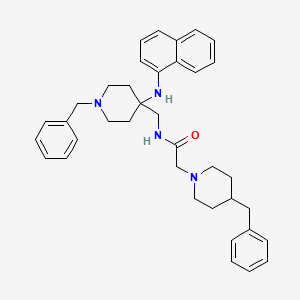
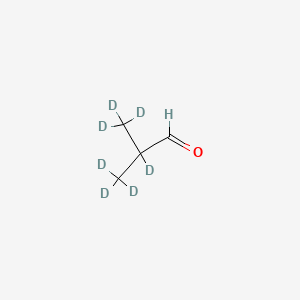
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

